molecular formula C23H33ClN4O4 B1675246 Lotrafiban Hydrochloride CAS No. 179599-82-7

Lotrafiban Hydrochloride

Cat. No.: B1675246
CAS No.: 179599-82-7
M. Wt: 465.0 g/mol
InChI Key: ZTHSAEXVSBEBHE-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lotrafiban hydrochloride (C₂₃H₃₂N₄O₄·ClH) is a synthetic antiplatelet agent classified as a glycoprotein (GP) IIb/IIIa receptor antagonist. It inhibits platelet aggregation by blocking the binding of fibrinogen to activated GP IIb/IIIa receptors on platelets, a critical step in thrombus formation . Structurally, it is derived from the Arg-Gly-Asp (RGD) peptide mimetic family, optimized for oral bioavailability and long-term prophylactic use in thrombosis prevention . Its chemical designation is (S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid monohydrochloride, with a SMILES notation of *CN1CC2CC(CCC2NC@HCC(=O)O)C(=O)N3CCC(CC3)C4CCNCC4.Cl * .

Developed by GlaxoSmithKline, this compound was investigated for conditions such as acute coronary syndrome and post-angioplasty thrombosis. However, clinical trials revealed limitations in efficacy compared to established therapies like aspirin .

Properties

CAS No.

179599-82-7

Molecular Formula

C23H33ClN4O4

Molecular Weight

465.0 g/mol

IUPAC Name

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C23H32N4O4.ClH/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15;/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29);1H/t20-;/m0./s1

InChI Key

ZTHSAEXVSBEBHE-BDQAORGHSA-N

Isomeric SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O.Cl

Canonical SMILES

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O.Cl

Appearance

Solid powder

Other CAS No.

179599-82-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857

Origin of Product

United States

Preparation Methods

Initial Discovery Synthesis

The first-generation synthesis focused on establishing the stereochemical integrity of the benzodiazepine core. Starting from (R)-1,1'-bi-2-naphthol, a five-step sequence achieved the target scaffold in 41% overall yield. Key steps included bis-O-triflation, Kumada cross-coupling with methylmagnesium iodide (96% yield), and radical bromination using N-bromosuccinimide (54% yield). However, this route faced limitations in diastereomeric control during the cyclization of allylamine derivatives, necessitating chromatographic purifications that hindered scalability.

Enantioselective Resolution

To address racemization issues, a lipase-mediated resolution was implemented using Candida antarctica lipase B (Novozym 435). The racemic ester intermediate (SB-235349) underwent kinetic resolution in tert-butanol/water (9:1), yielding the (S)-enantiomer in 40% overall yield after recycling the (R)-enantiomer via sodium methoxide-induced racemization. This biocatalytic step provided >99% enantiomeric excess (ee), critical for pharmacological activity.

Iodination and Aminocarbonylation

The resolved (S)-benzodiazepine underwent regioselective iodination using a pyridine-iodine monochloride complex, achieving 90% conversion to the 7-iodo derivative (SB-240098). Subsequent palladium-catalyzed aminocarbonylation with 4,4'-bipiperidine under 15 psi CO pressure introduced the bipiperidinyl moiety in 85% yield, utilizing (Ph3P)2PdCl2 as the catalyst.

Manufacturing Route Development

One-Pot Telescoped Process

The optimized manufacturing route eliminated intermediary isolations, proceeding from 2-nitrobenzyl alcohol to SB-235349 in 75% overall yield. The sequence comprised:

  • Mesylation : Treatment with methanesulfonyl chloride (1.2 eq) in THF/triethylamine (0°C, 2 h)
  • Methylamine Coupling : Displacement with aqueous methylamine (40% w/w, 5°C, 4 h)
  • Diels-Alder Cyclization : Reaction with dimethylacetylene dicarboxylate (DMAD) in ethyl acetate (reflux, 8 h)
  • Nitro Reduction : Catalytic hydrogenation over Pd/C (50 psi H2, 25°C, 12 h)
  • Benzodiazepine Formation : Acid-catalyzed cyclization (HCl/MeOH, 60°C, 6 h)

Hydrogenation and Salt Formation

The final stages involved:

  • Pyridine Hydrogenation : Pd/C-mediated reduction of the 4-pyridyl group to bipiperidine (95% conversion, 50 psi H2, isopropanol/water)
  • Zwitterion Stabilization : Isolation as the hexahydrate via antisolvent crystallization (acetone/water)
  • HCl Salt Formation : Treatment with 1.1 eq HCl in methanol, yielding the monohydrate with 99.5% purity by HPLC

Critical Process Parameters and Optimization

Solvent System Engineering

Replacing dichloromethane with tert-butyl methyl ether (TBME) in the Kumada coupling improved phase separation and reduced emulsion formation during workup, increasing yield from 78% to 96%. Similarly, switching from THF to cyclohexane in radical bromination minimized succinimide byproduct formation (54% vs. 38% yield).

Catalysis Innovations

Step Catalyst Loading Temperature Yield Improvement
Aminocarbonylation (Ph3P)2PdCl2 2 mol% 80°C 85% → 90%
Nitro Reduction Raney Nickel 5 wt% 50°C 88% → 92%
Enantiomer Recycling NaOMe 10 eq 65°C 40% → 55%

Byproduct Mitigation

The manufacturing route reduced genotoxic impurities (e.g., N-nitrosamines) to <1 ppm through:

  • pH-Controlled Workups : Maintaining reaction mixtures above pH 9 during amine handling
  • Adsorbent Treatments : Adding activated carbon (2 wt%) during crystallizations
  • Distillation Traps : Installing cold traps (-78°C) to capture volatile halides

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 7.45 (d, J=8.4 Hz, 1H), 7.32 (dd, J=8.4, 2.0 Hz, 1H), 7.28 (d, J=2.0 Hz, 1H), 4.12 (m, 1H), 3.95 (m, 2H), 3.45 (m, 4H)
  • HPLC : Hypersil BDS C18 column, 210 nm detection, 99.2% purity (USP method)

Solid-State Properties

Property Value Method
Melting Point 192-194°C (dec.) DSC
Solubility (H2O) 45 mg/mL (25°C) USP <921>
Polymorph Stability Form II (monoclinic) XRPD

Chemical Reactions Analysis

Types of Reactions: Lotrafiban Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Compound Molecular Formula Target Administration Key Structural Features
Lotrafiban HCl C₂₃H₃₂N₄O₄·ClH GP IIb/IIIa receptor Oral RGD mimetic; benzodiazepine-acetic acid derivative
Xemilofiban HCl Not fully disclosed GP IIb/IIIa receptor Oral Non-peptide RGD mimetic; carboxyalkylamine backbone
Orbofiban acetate C₂₄H₃₃N₃O₅·C₂H₄O₂ GP IIb/IIIa receptor Oral Piperidinyl-based structure with acetate salt
Sibrafiban C₂₄H₂₈FN₅O₄ GP IIb/IIIa receptor Oral Fluorophenyl-containing prodrug
Eptifibatide C₃₅H₄₉N₁₁O₉S₂ GP IIb/IIIa receptor Intravenous Cyclic heptapeptide (Arg-Gly-Asp sequence)
Ozagrel HCl C₁₃H₁₂N₂O₂·ClH Thromboxane synthase Oral/IV Imidazole-containing acrylic acid derivative

Pharmacokinetic and Regulatory Status

  • Lotrafiban : Terminated in Phase III trials due to lack of efficacy and safety concerns .
  • Eptifibatide : Approved for acute coronary syndromes (FDA, EMA) .

Research Findings and Limitations

  • Lotrafiban’s Clinical Failure : The BRAVO trial highlighted a 8.7% risk reduction in vascular events compared to aspirin, but with higher bleeding rates (e.g., gastrointestinal hemorrhage: 0.52% vs. 0.72% for aspirin) .
  • Class-Wide Issues : Oral GP IIb/IIIa inhibitors faced challenges due to variable bioavailability and paradoxical platelet activation at low doses .
  • Advantages of Alternatives: Clopidogrel (a P2Y₁₂ inhibitor) surpassed aspirin in CAPRIE (8.7% relative risk reduction, p=0.043), underscoring the shift toward non-RGD pathways for antiplatelet therapy .

Biological Activity

Lotrafiban hydrochloride is an oral glycoprotein IIb/IIIa receptor antagonist that has been investigated for its potential in preventing thrombotic events in patients with cardiovascular and cerebrovascular diseases. This article delves into the biological activity of Lotrafiban, examining its mechanisms, clinical findings, and comparative efficacy with other antiplatelet agents.

Lotrafiban functions primarily by binding to the glycoprotein IIb/IIIa receptor on platelets. This binding inhibits the interaction between fibrinogen and the receptor, thereby preventing platelet aggregation, which is a critical step in thrombus formation. The compound is a peptidomimetic derived from an esterified prodrug, converted by plasma and liver esterases to mimic the arginine-glycine-aspartic acid sequence crucial for binding to the GPIIb/IIIa receptor .

Pharmacodynamics

The pharmacodynamics of Lotrafiban involve dose-dependent inhibition of platelet aggregation. Clinical studies have shown that lower doses (5 mg) do not significantly differ from placebo in terms of bleeding risk, while higher doses (100 mg) can inhibit platelet aggregation by nearly 100%, albeit with increased bleeding risks .

Clinical Trials Overview

Lotrafiban has been evaluated in several large-scale clinical trials, notably the BRAVO trial and the APLAUD trial. Below is a summary of key findings from these studies:

Trial Participants Dosing Regimen Primary Endpoint Findings
BRAVO9190 patientsLotrafiban 30 or 50 mg BID + aspirin vs. placeboComposite of all-cause mortality, myocardial infarction, stroke, recurrent ischemiaIncreased death rate in Lotrafiban group (3.0% vs. 2.3% placebo); serious bleeding more frequent
APLAUD451 patientsPlacebo or Lotrafiban (5, 20, 50, or 100 mg) + aspirinIncidence of major and minor bleeding; inhibition of platelet aggregationDose-dependent inhibition observed; higher doses associated with increased bleeding risk

Safety Profile

Despite its potential benefits, Lotrafiban has been associated with significant safety concerns. The BRAVO trial indicated a 33% increase in vascular-related mortality compared to placebo, alongside a higher incidence of serious thrombocytopenia and major bleeding events . In particular, serious bleeding was notably more frequent among patients receiving higher doses of concomitant aspirin .

Comparative Analysis with Other GPIIb/IIIa Antagonists

Lotrafiban is part of a class of drugs known as GPIIb/IIIa antagonists, which also includes Abciximab, Eptifibatide, and Tirofiban. A comparison of these agents highlights their differences in structure, administration routes, and clinical applications:

Compound Structure Type Administration Route Clinical Application
LotrafibanNonpeptideOralSecondary prevention in ischemic conditions
AbciximabMonoclonal antibodyIntravenousAcute coronary syndromes
EptifibatideCyclic heptapeptideIntravenousAcute coronary syndromes
TirofibanSmall moleculeOralUnstable angina and non-ST elevation myocardial infarction

Lotrafiban's oral bioavailability distinguishes it from other GPIIb/IIIa antagonists that require intravenous administration. However, its safety profile has led to concerns regarding its continued development for clinical use .

Q & A

Q. What is the biochemical mechanism of Lotrafiban hydrochloride as a platelet aggregation inhibitor?

this compound acts as a fibrinogen receptor antagonist by selectively inhibiting the glycoprotein (GP) IIb/IIIa integrin on platelets. This integrin binds to the Arg-Gly-Asp (RGD) sequence in fibrinogen, a critical step in platelet aggregation. Methodologically, researchers can validate this mechanism using in vitro platelet-rich plasma (PRP) assays, where Lotrafiban’s inhibition of fibrinogen binding is quantified via flow cytometry or optical aggregometry .

Q. How is this compound synthesized and characterized in preclinical studies?

Synthesis involves coupling (S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid with hydrochloric acid. Characterization requires high-performance liquid chromatography (HPLC) for purity validation, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Stability studies under varying pH and temperature conditions are critical for assessing storage requirements .

Q. What in vitro models are used to evaluate Lotrafiban’s antiplatelet activity?

Common models include:

  • PRP aggregometry : Measures inhibition of ADP/thrombin-induced aggregation.
  • GP IIb/IIIa binding assays : Uses radiolabeled fibrinogen or fluorescent antibodies to quantify receptor occupancy.
  • Shear stress models : Mimics arterial flow conditions to assess thrombus formation under physiological stress .

Advanced Research Questions

Q. What experimental design challenges arise in pharmacokinetic (PK) studies of this compound?

Challenges include optimizing bioavailability due to its variable oral absorption and short half-life. Factorial designs (e.g., 3² full factorial) can test variables like formulation excipients or dosage forms (e.g., buccal films) to enhance solubility and stability. Pharmacodynamic (PD) endpoints, such as ex vivo platelet inhibition, should be correlated with PK parameters (e.g., Cmax, AUC) .

Q. How can researchers reconcile contradictory efficacy data between Lotrafiban and aspirin in thrombosis prevention?

Contradictions arise from differences in trial design (e.g., patient populations, endpoints). Aspirin’s broader mechanism (cyclooxygenase inhibition) may offer advantages in high-risk cohorts. Meta-analyses comparing Lotrafiban’s GP IIb/IIIa specificity with aspirin’s pleiotropic effects can clarify context-dependent efficacy. Subgroup analyses focusing on diabetic or post-angioplasty patients may identify responsive populations .

Q. What methodologies validate Lotrafiban’s selectivity for GP IIb/IIIa over other integrins (e.g., αvβ3)?

Competitive binding assays using recombinant integrins (e.g., αvβ3, α5β1) and surface plasmon resonance (SPR) quantify binding affinities (Ki/IC50). Cross-reactivity risks are minimized by structural optimization of the RGD mimetic backbone. In vivo selectivity can be confirmed via integrin-specific knockout models .

Q. How should researchers address Lotrafiban’s instability in aqueous solutions during long-term studies?

Stability protocols include:

  • Preparing aliquoted stock solutions in inert solvents (e.g., DMSO) stored at -80°C.
  • Avoiding freeze-thaw cycles by single-use aliquots.
  • Monitoring degradation via HPLC-UV at regular intervals. Buffering agents (e.g., citrate) may enhance pH stability in formulation .

Q. What advanced techniques resolve discrepancies in platelet inhibition assays across laboratories?

Standardization using reference materials (e.g., WHO platelet aggregation standards) and inter-laboratory validation (e.g., round-robin trials) improves reproducibility. Dynamic light scattering (DLS) can detect platelet microparticle formation, a confounding factor in aggregometry. Machine learning models trained on multi-center data may harmonize endpoint interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lotrafiban Hydrochloride
Reactant of Route 2
Lotrafiban Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.